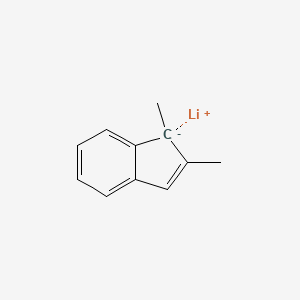![molecular formula C25H27Cl3N3V B6297958 {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 462661-96-7](/img/structure/B6297958.png)
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride (VTP) is a vanadium-based compound with a variety of applications in chemical synthesis and scientific research. VTP is a coordination complex of vanadium, pyridine, and chloride. It has unique chemical and physical properties that make it useful in several areas of research.
Applications De Recherche Scientifique
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride has several applications in scientific research. It is used as a catalyst in organic synthesis, in particular for the synthesis of cyclic compounds and heterocycles. This compound is also used as a reagent for the oxidation of organic compounds. It has been used to study the structure and properties of coordination complexes, and to prepare coordination polymers. This compound has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride acts as a catalyst in organic synthesis by facilitating the formation of covalent bonds between two organic molecules. It also acts as a reagent for the oxidation of organic compounds. In this role, this compound acts as an oxidant, donating electrons to the organic compound and thus oxidizing it.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic in laboratory experiments. It has also been shown to have no significant effect on the growth of several bacterial species.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is its low cost and ready availability. It is also relatively easy to synthesize and purify. However, this compound is sensitive to light, moisture, and air, so it should be stored and handled with care. It is also important to note that this compound is a strong oxidizing agent and should be used with caution in the laboratory.
Orientations Futures
There are several possible future directions for the study of {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride. One possibility is to further explore its potential applications in organic synthesis, particularly for the synthesis of complex molecules. Additionally, more research is needed to understand the biochemical and physiological effects of this compound. Finally, further research could be done to explore the potential of this compound as a fluorescent probe for the detection of metal ions in biological systems.
Méthodes De Synthèse
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride can be synthesized by the reaction of vanadium(III) chloride and 2,6-bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine (BDP) in aqueous solution. The reaction takes place at room temperature and is catalyzed by a strong acid. The reaction produces a yellow-colored solution of this compound, which is then isolated and purified by precipitation. The product can be further purified by recrystallization.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-1-[6-[N-(2,5-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.3ClH.V/c1-16-10-12-18(3)24(14-16)26-20(5)22-8-7-9-23(28-22)21(6)27-25-15-17(2)11-13-19(25)4;;;;/h7-15H,1-6H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLFMFDBLHHFJG-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC(=C3)C)C)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


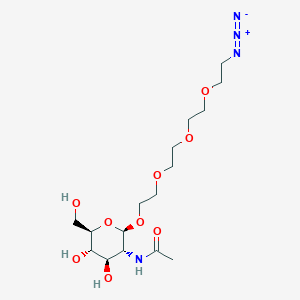

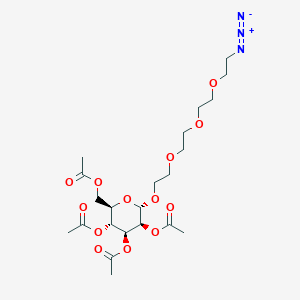
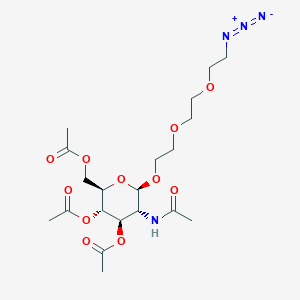



![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)
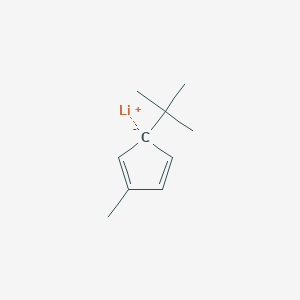
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297969.png)
